tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Description

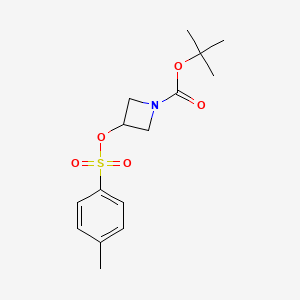

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate (CAS: 676125-83-0) is a heterocyclic compound featuring an azetidine ring functionalized with a tosyloxy (p-toluenesulfonyloxy) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₇H₂₅NO₅S, with a molecular weight of 355.45 g/mol . The tosyloxy group serves as a versatile leaving group, enabling nucleophilic substitution reactions, while the Boc group enhances solubility and stability during synthetic processes. This compound is widely used in medicinal chemistry and organic synthesis as a precursor for azetidine-containing scaffolds, which are valued for their conformational rigidity and bioactivity .

Properties

IUPAC Name |

tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-11-5-7-13(8-6-11)22(18,19)21-12-9-16(10-12)14(17)20-15(2,3)4/h5-8,12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOKPEBUTRGTEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722343 | |

| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605655-08-1 | |

| Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate to form tert-butyl azetidine-1-carboxylate. This intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted azetidines.

Reduction: The compound can be reduced to form tert-butyl 3-hydroxyazetidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Conducted in anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran (THF).

Hydrolysis: Carried out in aqueous acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products Formed

Nucleophilic substitution: Substituted azetidines.

Reduction: tert-Butyl 3-hydroxyazetidine-1-carboxylate.

Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is utilized in various scientific research applications, including:

Organic synthesis: As a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Medicinal chemistry: Used in the development of potential drug candidates due to its ability to introduce azetidine moieties into bioactive compounds.

Material science: Employed in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate primarily involves its reactivity as a tosylate ester. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is leveraged in various synthetic transformations to introduce azetidine rings into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The tosyloxy group in this compound facilitates smoother nucleophilic substitutions compared to bromoethyl analogs, which require harsher conditions (e.g., elevated temperatures or strong bases) .

- Stability : Fluorinated derivatives (e.g., 3-fluoroazetidine) exhibit enhanced metabolic stability due to the electron-withdrawing fluorine atom, making them preferred in drug design .

- Synthetic Utility : Pyrimidinyl-substituted analogs are tailored for targeted bioactivity, such as kinase inhibition, whereas tosyloxy derivatives are primarily intermediates for further functionalization .

This compound

- Synthesis : Prepared via reaction of tert-Butyl 3-hydroxyazetidine-1-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., t-BuOK). The reaction proceeds under mild conditions (0–25°C) with yields >70% .

- Purification : Typically isolated via column chromatography (hexane:ethyl acetate) .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

- Synthesis : Synthesized via palladium-catalyzed coupling reactions between azetidine precursors and pyrimidine boronic acids. Yields are moderate (40–55%) due to steric hindrance .

Biological Activity

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C17H25NO5S

- Molecular Weight : 341.45 g/mol

- Structural Features :

- Contains an azetidine ring, which is a four-membered nitrogen-containing heterocyclic structure.

- Substituted at the 3-position with a tert-butyl group and a tosylate moiety, enhancing reactivity in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tosyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for the synthesis of biologically active derivatives.

Interaction with Biological Targets

Preliminary studies suggest that compounds containing azetidine rings often exhibit interactions with metabolic enzymes, indicating their relevance in pharmacokinetics and potential therapeutic applications. The presence of the tosyl group may also influence selectivity towards specific biological pathways.

Biological Activity and Applications

The biological activities associated with this compound include:

- Antibacterial Activity : Azetidine derivatives have been investigated for their potential antibacterial properties. Compounds similar to this compound have shown promising results against various bacterial strains.

- Antifungal Properties : Some studies suggest that azetidine compounds may also exhibit antifungal activity, although specific data on this compound is limited.

Research Findings

Recent studies have highlighted the potential of azetidine derivatives in drug development. For instance:

- A study demonstrated that azetidine carboxylic acids could be utilized in cross-coupling reactions to synthesize complex molecules with desirable biological activities .

- Another research indicated that compounds with azetidine structures could interact effectively with enzymes involved in metabolic pathways, suggesting their utility as drug candidates.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C16H25NO4 | Limited reactivity; lacks tosyl group |

| tert-Butyl 3-(4-methyltriazol-1-yl)azetidine-1-carboxylate | C17H26N4O2 | Enhanced bioconjugation properties |

Case Studies

While specific case studies directly involving this compound are scarce, related research on azetidine derivatives provides insight into their potential applications:

- Antimicrobial Peptides : Research has shown that modifications in peptide structures can lead to increased antimicrobial activity, highlighting the importance of structural features similar to those found in azetidines .

- Synthetic Pathways : Various synthetic routes have been developed for creating azetidine derivatives, showcasing their versatility in organic synthesis and potential for further functionalization .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, and how do solvent choices influence reaction efficiency?

- Methodological Answer : The synthesis typically involves tosylation of tert-butyl 3-hydroxyazetidine-1-carboxylate using tosyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) or DMAP (4-dimethylaminopyridine). Evidence from analogous compounds suggests that solvent selection is critical: polar aprotic solvents (e.g., dichloromethane, DCM) at 0–20°C minimize side reactions and improve yields . For example, substituting methanol (MeOH) with isopropanol (i-PrOH) in related oxime syntheses enhanced reaction efficiency by reducing ester hydrolysis .

| Key Reaction Parameters |

|---|

| Reagents : TsCl, Et₃N/DMAP |

| Solvent : DCM, 0–20°C |

| Yield Optimization : Avoid protic solvents (e.g., MeOH) to prevent nucleophilic attack on the tert-butyl carbamate |

Q. What analytical techniques are critical for confirming the structure and purity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying regiochemistry and stereochemical integrity. For purity assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with mass spectrometry (MS) detects impurities. Literature comparisons of spectral data (e.g., chemical shifts for the tosyloxy group at δ ~7.8 ppm in ¹H NMR) are crucial for structural validation .

Advanced Research Questions

Q. How does the tosyloxy group in this compound influence its reactivity in nucleophilic substitution reactions compared to other leaving groups?

- Methodological Answer : The tosyloxy group is a superior leaving group due to its strong electron-withdrawing sulfonyl moiety, which stabilizes the transition state during nucleophilic substitution. Compared to halides or mesylates, tosylates exhibit slower hydrolysis but higher selectivity in SN2 reactions. For example, tert-butyl 3-(tosyloxy)piperidine-1-carboxylate analogs undergo clean displacement with amines or thiols under mild conditions (e.g., DMF, 50°C) without Boc-group cleavage .

Q. What strategies mitigate racemization or stereochemical scrambling during functionalization of this compound?

- Methodological Answer : Steric hindrance from the tert-butyl carbamate and low-temperature conditions (0–5°C) suppress racemization. Catalytic DMAP can accelerate tosylation without epimerization, as demonstrated in pyrrolidine analogs . For stereosensitive substitutions, non-polar solvents (e.g., toluene) and bulky nucleophiles (e.g., tert-butylamine) favor retention of configuration .

Q. What are the common downstream applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a versatile intermediate for azetidine-containing bioactive molecules. For example, displacement of the tosyloxy group with amines or heterocycles (e.g., pyrimidines) generates precursors for kinase inhibitors or GPCR modulators. Its Boc-protected amine is also deprotected under acidic conditions (e.g., HCl/dioxane) to yield azetidine scaffolds for peptide mimetics .

Advanced Mechanistic and Stability Analysis

Q. How do electronic and steric effects of substituents on the azetidine ring affect the compound's stability and reactivity?

- Methodological Answer : Substituents like fluoromethyl or bromomethyl groups (see ) alter ring strain and electronic density, impacting both stability and reactivity. For instance:

-

Electron-withdrawing groups (e.g., -CF₃) : Increase ring electrophilicity, accelerating nucleophilic substitution but risking Boc-deprotection under acidic conditions .

-

Steric hindrance (e.g., -CH(CH₃)₂) : Reduces reaction rates but enhances stereochemical control in SN2 pathways .

Substituent Effects -CF₃ : Higher reactivity, lower stability -CH₂OH : Prone to oxidation; requires inert atmosphere -Br : Enables cross-coupling (e.g., Suzuki) post-displacement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.